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ADB-BUTINACA N-butanoic acid metabolite

Cat. No.: B10820450
M. Wt: 360.4 g/mol
InChI Key: IXWOIEDYLLODPX-UHFFFAOYSA-N
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Description

ADB-BUTINACA N-butanoic acid metabolite is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N4O4 B10820450 ADB-BUTINACA N-butanoic acid metabolite

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

4-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]butanoic acid

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24)

InChI Key

IXWOIEDYLLODPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O

Origin of Product

United States

Metabolic Pathways and Biotransformation of Adb Butinaca to Its N Butanoic Acid Metabolite

The synthetic cannabinoid ADB-BUTINACA undergoes extensive and complex metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. who.int Research has identified several key biotransformation pathways, including hydroxylation, amide hydrolysis, N-dealkylation, dehydrogenation, dihydrodiol formation, and glucuronidation. nih.govxml-journal.net

One of these specific pathways results in the formation of the ADB-BUTINACA N-butanoic acid metabolite, formally known as (S)-4-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)butanoic acid. sapphirebioscience.com This transformation occurs on the N-butyl side chain of the parent molecule. The process involves a series of oxidation steps. Initially, the terminal carbon of the butyl group is hydroxylated, which is then further oxidized to form a carboxylic acid, yielding the N-butanoic acid metabolite. xml-journal.net This pathway is one of several routes through which the body metabolizes and prepares the compound for excretion.

Studies utilizing human liver microsomes (HLMs) and human hepatocytes (HHeps) have been instrumental in identifying the various metabolites of ADB-BUTINACA. nih.govdundee.ac.uk In total, researchers have identified up to 45 different metabolites in authentic urine samples, which arise from nine distinct metabolic pathways. xml-journal.net

Table 1: Identified Metabolic Pathways of ADB-BUTINACA

Metabolic Pathway Description
Amide Hydrolysis Cleavage of the amide bond in the tert-leucinamide moiety.
N-dealkylation Removal of the N-butyl group from the indazole core.
Dehydrogenation Removal of hydrogen, often following hydroxylation to form a ketone.
Hydrolysis Cleavage of chemical bonds by the addition of water.
Ketone Formation Oxidation of a secondary alcohol to a ketone.
Hydroxylation Addition of a hydroxyl (-OH) group to the molecule, commonly on the N-butyl tail or the indazole ring.
N-butanoic acid Formation Oxidation of the N-butyl side chain to a carboxylic acid.
Dihydrodiol Formation Addition of two hydroxyl groups to the indazole ring.
Glucuronidation A Phase II metabolism step where a glucuronic acid moiety is attached to the molecule or its Phase I metabolites.

This table summarizes data from a study that analyzed metabolites in authentic human urine samples. xml-journal.net

Assessment of Metabolic Route Prominence

In studies using human hepatocytes (HHeps), the N-butanoic acid metabolite was not detected among the 21 identified metabolites. nih.govmmu.ac.uk The most abundant metabolites found in these incubations were a dihydrodiol metabolite formed on the indazole core and a mono-hydroxylated metabolite on the n-butyl chain. mmu.ac.uk Similarly, research involving human liver microsomes (HLM) also did not identify the N-butanoic acid metabolite. mmu.ac.uk

However, analysis of authentic urine samples has shown that the N-butanoic acid metabolite can be formed in vivo, although its abundance is low compared to other metabolites. mmu.ac.uk One study detected it in three out of seven urine samples tested, but its levels were not significant. mmu.ac.uk In contrast, metabolites resulting from hydroxylation and dihydrodiol formation are consistently found in high abundance in urine samples, making them the recommended biomarkers for detecting ADB-BUTINACA consumption. xml-journal.netnih.gov For example, the dihydrodiol metabolite and various mono-hydroxylated products (on the indazole ring or n-butyl tail) are considered the major metabolites. xml-journal.netnih.govnih.gov

Due to its low abundance and inconsistent detection, the N-butanoic acid metabolite is not recommended as a primary urinary biomarker for ADB-BUTINACA intake. mmu.ac.uk The prominence of other metabolic routes, particularly hydroxylation and dihydrodiol formation, overshadows the N-butanoic acid pathway. mmu.ac.uknih.gov

Table 2: Detection and Abundance of Key ADB-BUTINACA Metabolites

Metabolite/Pathway Human Hepatocytes (HHeps) mmu.ac.uk Human Liver Microsomes (HLM) mmu.ac.uk Authentic Urine Samples xml-journal.netmmu.ac.uk Prominence
N-butanoic acid metabolite Not Detected Not Detected Detected in low abundance Minor
Dihydrodiol metabolite Detected (Most abundant) Detected Detected (Most abundant) Major
Mono-hydroxylated metabolites Detected (High abundance) Detected Detected (High abundance) Major

This table synthesizes findings from multiple metabolic studies.

Advanced Analytical Methodologies for the Detection and Quantification of Adb Butinaca N Butanoic Acid Metabolite

Sample Preparation Strategies for Complex Matrices (General Principles)

The initial and most critical step in the analysis of ADB-BUTINACA N-butanoic acid metabolite from biological samples is the effective preparation of the sample. nih.gov This process aims to isolate the target analyte from interfering substances present in complex matrices like urine, blood, and oral fluid, thereby enhancing the sensitivity and selectivity of the subsequent analysis. nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a classic and widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For synthetic cannabinoid metabolites, LLE offers a straightforward approach to extraction. uq.edu.auuq.edu.aunih.gov The process generally involves the acidification of the aqueous sample to neutralize acidic metabolites, followed by extraction with a suitable organic solvent. uq.edu.au

A study on the determination of cannabinoid and synthetic cannabinoid metabolites in wastewater utilized a downscaled version of classic LLE. uq.edu.auuq.edu.au In this method, 50 mL aliquots of the sample were acidified to a pH of approximately 2 and then extracted with 50 mL of various solvents, including hexane, ethyl acetate (B1210297), and a 1:1 mixture of the two. uq.edu.au This approach yielded recoveries ranging from 59% to 138% in wastewater. uq.edu.auuq.edu.au Another supported liquid extraction (SLE) technique, which is a form of LLE, demonstrated effective isolation of novel synthetic cannabinoids from whole blood with recoveries exceeding 60%. news-medical.net

Table 1: LLE Parameters for Synthetic Cannabinoid Metabolite Extraction

Parameter Condition Reference
Sample Volume 50 mL uq.edu.au
Sample pH ~2 uq.edu.au
Extraction Solvents Hexane, Ethyl Acetate, Hexane:Ethyl Acetate (1:1) uq.edu.au
Recovery in Wastewater 59% - 138% uq.edu.auuq.edu.au
Recovery in Whole Blood (SLE) >60% news-medical.net

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly efficient and selective sample preparation technique that has become a cornerstone in the analysis of synthetic cannabinoids and their metabolites from biological fluids. mdpi.comnih.gov SPE protocols involve passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For the analysis of synthetic cannabinoids, various SPE sorbents have been evaluated, with polymeric sorbents like Oasis HLB often demonstrating excellent performance. mdpi.comnih.gov One study highlighted the importance of optimizing SPE conditions, such as the loading solution and elution reagent volume, to achieve high recovery and low solvent consumption. mdpi.com The use of an Oasis HLB cartridge was found to have an excellent barrier effect on impurities in biological samples. mdpi.com Another study compared different commercial solid sorbents, including C18 and Supel-Select HLB, and concluded that Supel-Select HLB provided quantitative recoveries for the extraction of synthetic cannabinoids in oral fluids. nih.gov

Table 2: SPE Method Parameters for Synthetic Cannabinoid Analysis in Rat Urine

Parameter Detail Reference
SPE Cartridge Waters Oasis HLB mdpi.com
Linearity (r²) 0.993 - 0.999 mdpi.com
Limit of Quantitation (LOQ) 0.01 - 0.1 ng/mL mdpi.com
Spiked Recoveries 69.90% - 118.39% mdpi.com

Microextraction Techniques

In recent years, microextraction techniques have gained prominence as green and innovative alternatives for sample preparation. nih.gov These methods utilize minimal amounts of solvents and sample, aligning with the principles of green analytical chemistry. Bar adsorptive microextraction (BAµE) is one such technique that has been successfully applied to the analysis of synthetic cannabinoids in oral fluid. nih.gov

In a BAµE method, a coated stir bar is used to extract the analytes from the sample. After extraction, the analytes are desorbed using a small volume of a suitable solvent. A developed BAµE-µLD/HPLC-DAD method for eight synthetic cannabinoids in oral fluid demonstrated good linearity and sensitivity, with limits of detection (LODs) as low as 2.0 µg L⁻¹. nih.gov

Table 3: Performance of BAµE Method for Synthetic Cannabinoids in Oral Fluid

Parameter Value Reference
Linear Range 20.0 - 2000.0 µg L⁻¹ nih.gov
Correlation Coefficient (r²) 0.9969 - 0.9995 nih.gov
Limit of Detection (LOD) 2.0 - 5.0 µg L⁻¹ nih.gov
Limit of Quantitation (LOQ) 10.0 - 15.0 µg L⁻¹ nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the this compound from other compounds in the extract before its detection and quantification.

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of synthetic cannabinoid metabolites. researchgate.netresearchgate.netnih.gov The development of a robust LC method is critical for achieving the necessary separation and sensitivity.

The choice of the stationary phase is a pivotal aspect of LC method development, as it dictates the retention and separation of analytes. youtube.com For the analysis of synthetic cannabinoids and their metabolites, reversed-phase stationary phases are commonly used.

C18 (Octadecylsilane) columns are the most widely used stationary phases in reversed-phase chromatography. They offer excellent hydrophobic retention, making them suitable for the separation of a broad range of nonpolar to moderately polar compounds. Several studies have successfully employed C18 columns for the analysis of ADB-BUTINACA and its metabolites. For instance, a UPLC-MS/MS method for the determination of ADB-BUTINACA in rat plasma utilized a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm). akjournals.com Similarly, another method for the analysis of 32 synthetic cannabinoid metabolites used a Zorbax Eclipse Plus C-18 column (2.1 mm × 50 mm × 1.8 µm). oup.com

Phenyl-Hexyl columns offer alternative selectivity compared to C18 columns. The phenyl groups in the stationary phase can provide unique π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar compounds. While direct application for this compound is not explicitly detailed in the provided context, the principles of stationary phase selection suggest that a phenyl-hexyl column could offer different retention characteristics and potentially better resolution for certain isomeric metabolites. youtube.com One study on the synthesis and analysis of potential metabolites of ADB-5´Br-BUTINACA employed a preparative LC with a phenyl column (X-Bridge, prep phenyl, 5 µm, 19 × 250 mm) for purification. diva-portal.org

The selection between C18 and Phenyl-Hexyl, or other stationary phases, depends on the specific properties of the target analytes and the complexity of the sample matrix. youtube.com Method development often involves screening different columns to achieve the optimal separation.

Table 4: Examples of LC Columns Used in Synthetic Cannabinoid Analysis

Stationary Phase Column Dimensions Application Reference
UPLC BEH C18 2.1 mm × 50 mm, 1.7 µm ADB-BUTINACA in rat plasma akjournals.com
Zorbax Eclipse Plus C-18 2.1 mm × 50 mm, 1.8 µm 32 synthetic cannabinoid metabolites in urine oup.com
Kromaphase 100 C18 150 × 4.6 mm, 5 µm 8 synthetic cannabinoids in oral fluids nih.gov
X-Bridge, prep phenyl 19 × 250 mm, 5 µm Purification of ADB-5´Br-BUTINACA metabolites diva-portal.org
Mobile Phase Optimization

The optimization of the mobile phase is a critical step in developing a robust Liquid Chromatography (LC) method for the analysis of the this compound. The goal is to achieve optimal separation from other matrix components, good peak shape, and efficient ionization for mass spectrometric detection. Reversed-phase chromatography is commonly employed for this class of compounds.

The mobile phase typically consists of an aqueous component (Phase A) and an organic solvent (Phase B), with various additives used to improve performance.

Organic Solvents: Acetonitrile is frequently chosen as the organic mobile phase (Phase B) due to its low viscosity, UV transparency, and ability to elute a wide range of compounds, including synthetic cannabinoid metabolites. nih.govresearchgate.net Methanol (B129727) is another viable option. researchgate.net

Aqueous Phase and Additives: The aqueous phase (Phase A) is almost always modified with additives to control the pH and improve ionization efficiency in the mass spectrometer source. Common additives include:

Formic Acid: Often used at a concentration of 0.1% to 0.2%, formic acid helps to protonate the analyte in the positive electrospray ionization (ESI+) mode, leading to a stronger signal for the protonated molecule [M+H]⁺. researchgate.netresearchgate.net

Ammonium (B1175870) Formate (B1220265)/Ammonium Acetate: These buffer salts, used at concentrations between 2 mM and 20 mM, can help to improve peak shape and stabilize retention times, especially when analyzing complex biological matrices like urine or blood. nih.govresearchgate.netdundee.ac.uk They are effective in maintaining a consistent pH throughout the gradient elution. dundee.ac.uk

The selection of the appropriate additive combination is a balance between chromatographic resolution and mass spectrometric sensitivity. For instance, while formic acid is excellent for protonation, a buffered system with ammonium formate might offer more stable and reproducible chromatography over a long series of injections. dundee.ac.uk

Table 1: Examples of Mobile Phase Compositions for Synthetic Cannabinoid Metabolite Analysis
Mobile Phase ComponentComposition Example 1Composition Example 2Primary Function
Aqueous (Phase A)2 mM Ammonium Formate and 0.2% Formic Acid in Water researchgate.net20 mM Ammonium Acetate and 0.1% Formic Acid in Water/Acetonitrile (95:5) nih.govControls pH, facilitates analyte protonation, and buffers the separation.
Organic (Phase B)2 mM Ammonium Formate and 0.2% Formic Acid in Methanol researchgate.netAcetonitrile nih.govElutes the analyte from the reversed-phase column.
Gradient Elution Programming

Due to the complexity of biological samples and the need to separate the target metabolite from a wide range of endogenous compounds, a gradient elution program is essential. In gradient elution, the proportion of the organic mobile phase (Phase B) is increased over time, which allows for the elution of more strongly retained compounds.

A typical gradient program for the analysis of this compound involves several key stages:

Initial Hold: The program begins with a low percentage of organic phase (e.g., 5-20% B) for a short period (e.g., 0.5-1 minute). This allows the sample to be loaded onto the column in conditions where the analyte is strongly retained, ensuring a focused starting band.

Gradient Ramp: The percentage of the organic phase is steadily increased over a defined period (e.g., over 9-11 minutes) to a high concentration (e.g., 95% B). This is the primary separation step, where compounds are eluted based on their hydrophobicity.

Final Hold / Column Wash: The mobile phase is held at a high organic concentration for a few minutes to elute any remaining, strongly retained compounds from the column.

Re-equilibration: The gradient is rapidly returned to the initial low organic phase conditions and held there for a few minutes before the next injection. This step is crucial for ensuring that the column is ready for the next sample, which guarantees reproducible retention times. researchgate.net

Table 2: Representative LC Gradient Elution Program researchgate.net
Time (minutes)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BStep Purpose
0.0 - 0.50.58020Initial Hold / Injection
0.5 - 11.00.580 → 520 → 95Gradient Ramp for Elution
11.0 - 13.00.5595Column Wash
13.0 - 13.10.55 → 8095 → 20Return to Initial Conditions
13.1 - 15.00.58020Column Re-equilibration

Gas Chromatography (GC) Considerations

While LC-MS/MS is more common for metabolite analysis, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is also a viable technique. However, the analysis of ADB-BUTINACA and its metabolites by GC presents specific challenges. A primary consideration is the potential for co-elution with related compounds, particularly synthetic precursors like ADB-INACA, which can complicate identification and quantification.

Research has shown that traditional, non-polar GC columns, such as those with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5MS), can result in significant co-elution of ADB-BUTINACA and ADB-INACA. To overcome this, a more polar column is recommended. A column with a (35%-phenyl)-methylpolysiloxane phase (e.g., DB-35MS or equivalent) has been demonstrated to successfully differentiate ADB-BUTINACA from its precursor.

Key GC parameters must be carefully optimized:

Injector Temperature: A high injector temperature (e.g., 265-300°C) is necessary to ensure the complete and rapid vaporization of the analyte without thermal degradation. cfsre.org

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a minute, and then ramp at a high rate (e.g., 30°C/min) up to a final temperature of 300°C.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate. cfsre.org

It is important to note that the N-butanoic acid metabolite is more polar than the parent compound and may require derivatization to improve its volatility and chromatographic behavior in a GC system, although this adds complexity to the sample preparation process.

Table 3: Recommended GC Parameters for Resolving Related Analytes cfsre.org
ParameterSettingPurpose
GC ColumnZebron™ Inferno™ ZB-35HT or equivalentProvides polarity needed for separation from precursors.
Injector Temperature265 °CEnsures efficient vaporization of the analyte.
Carrier GasHelium (1 mL/min)Transports the analyte through the column.
MS Transfer Line Temp.300 °CPrevents analyte condensation before MS detection.
MS Source Temp.230 °COptimizes analyte ionization.

Mass Spectrometric Detection and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the detection and identification of the this compound in biological samples. caymanchem.com High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, are frequently used in initial metabolic studies to identify unknown metabolites by providing highly accurate mass measurements of both parent and fragment ions. researchgate.net For routine quantification, tandem mass spectrometry is the preferred technique.

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is crucial for detecting low concentrations of the metabolite in complex matrices like blood and urine. This technique involves multiple stages of mass analysis. First, the protonated molecule of the analyte (the precursor ion) is selected. This ion is then fragmented by collision with an inert gas, and the resulting product ions are detected. This process filters out a significant amount of chemical noise from the sample matrix, thereby increasing the signal-to-noise ratio and improving the limits of detection.

The ability to monitor specific fragmentation pathways allows for the clear distinction between positional isomers, which may have the same precursor mass but produce different product ions, a critical factor for ensuring accurate identification of synthetic cannabinoid metabolites.

Multiple Reaction Monitoring (MRM) Transition Optimization

For quantitative analysis, triple quadrupole mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This highly specific mode involves monitoring a predetermined fragmentation pathway, known as a "transition," from a specific precursor ion to a specific product ion.

The optimization of MRM transitions is a critical method development step performed using an analytical standard of the this compound.

Precursor Ion Selection: The metabolite, with a molecular formula of C₁₈H₂₄N₄O₄ and a molecular weight of 360.4 g/mol , is first infused into the mass spectrometer. In positive ionization mode, the protonated molecule [M+H]⁺ is selected as the precursor ion at m/z 361.4.

Product Ion Selection: The precursor ion is fragmented by systematically varying the collision energy. The resulting product ions are monitored to identify fragments that are both stable and abundant. These fragments are characteristic of the metabolite's structure.

Optimization: At least two intense and specific product ions are chosen for the final method. The transition that produces the most abundant product ion is typically used for quantification (the "quantifier"), while a second transition is used for confirmation (the "qualifier"). The ratio of the quantifier to the qualifier ion must be consistent between the sample and a known standard for positive identification.

While specific optimized MRM parameters are often developed in-house by forensic laboratories, the process ensures a high degree of confidence in the analytical results.

Table 4: Representative Structure for an MRM Method Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
This compound361.4[Product 1]QuantifierOptimized Value
[Product 2]QualifierOptimized Value
Product Ion Spectral Libraries

Product ion spectral libraries are essential tools for the confident identification of novel psychoactive substances and their metabolites. These libraries are curated databases containing the tandem mass spectra (MS/MS) of known reference standards.

When a suspected positive sample is analyzed, the experimentally acquired MS/MS spectrum of the unknown peak is compared against the spectra in the library. A high degree of similarity, or "match," between the acquired spectrum and a library entry provides strong evidence for the compound's identity.

Several forensic laboratories and commercial entities maintain extensive spectral libraries. For example, the development of a comprehensive library containing over 250 parent compounds and metabolites has been reported as a key resource for monitoring emerging synthetic cannabinoids. Another example is the Cayman Spectral Library, which contains GC-MS data for thousands of forensic drug standards. These libraries are continuously updated as new substances are identified, making them an indispensable resource for forensic toxicology.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone for the definitive identification of synthetic cannabinoid metabolites, including the this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap systems, provide high mass accuracy and resolving power, enabling the differentiation of compounds with very similar nominal masses. researchgate.netojp.gov This capability is indispensable for distinguishing the target metabolite from endogenous matrix components and other structurally related compounds, thereby reducing the likelihood of false-positive results.

The application of HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the confident characterization of metabolites. researchgate.netd-nb.info For instance, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been successfully used to tentatively identify a range of ADB-BUTINACA metabolites in various biological samples, including urine, blood, and tissue. researchgate.netnih.govnih.gov The data generated from these instruments are crucial for elucidating metabolic pathways and identifying reliable biomarkers of drug exposure. nih.gov Studies have confirmed that butanoic acid metabolites can serve as effective biomarkers for identifying the use of certain synthetic cannabinoids. ojp.gov

Accurate Mass Measurement and Isotopic Pattern Analysis

A fundamental advantage of HRMS is its ability to perform accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. For the this compound, analysts can calculate the theoretical exact mass of the protonated molecule [M+H]⁺ and compare it to the experimentally measured mass. A close match provides strong evidence for the compound's identity.

Isotopic pattern analysis serves as an additional layer of confirmation. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) creates a characteristic isotopic signature for a given elemental formula. HRMS instruments can resolve these isotopic peaks, and the measured pattern can be compared to the theoretically predicted pattern. Software tools can automatically perform this comparison, flagging elemental compositions that match both the accurate mass and the isotopic distribution, significantly enhancing the reliability of identification. nih.govazom.com

Table 1: Theoretical Mass Information for ADB-BUTINACA and its N-butanoic acid metabolite

CompoundChemical FormulaMonoisotopic Mass (Da)Exact Mass of [M+H]⁺ (Da)
ADB-BUTINACAC₁₈H₂₆N₄O₂330.2056331.2129
This compoundC₁₈H₂₄N₂O₄332.1736333.1812

Note: This table is generated based on chemical formulas and standard atomic weights. The exact mass for ADB-BUTINACA is cited from reference cfsre.org.

Data-Dependent and Data-Independent Acquisition Strategies

To generate fragmentation data for structural elucidation, HRMS can be operated in different acquisition modes, primarily Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan (MS1) to detect precursor ions. It then intelligently selects the most intense ions from the MS1 scan and subjects them to fragmentation (MS/MS or MS2) to generate product ion spectra. mdpi.com A dynamic exclusion list is often used to prevent repeated fragmentation of the same abundant ions, allowing for the analysis of less intense compounds. The primary advantage of DDA is the generation of high-quality, "clean" MS2 spectra that are easily searchable against spectral libraries. researchgate.net However, a drawback is that low-abundance ions, which may be of significant interest, might not be selected for fragmentation, leading to incomplete data. nih.gov

Data-Independent Acquisition (DIA): In contrast, DIA methods fragment all ions within a specified mass-to-charge (m/z) range without prior selection of a precursor ion. creative-proteomics.com Techniques like SWATH (Sequential Window Acquisition of all THeoretical fragment-ions) are a form of DIA where the entire m/z range is systematically fragmented in smaller, defined windows. ojp.govnih.gov This approach ensures that MS/MS data are collected for virtually every detectable compound in the sample, including low-abundance ones, providing a more comprehensive dataset. mdpi.com The main challenge with DIA is the complexity of the resulting MS2 spectra, which are often chimeric (containing fragments from multiple co-eluting precursors), requiring sophisticated software for deconvolution and analysis. nih.gov Research indicates that DIA can detect a greater number of MS2 spectra compared to DDA, though the spectral quality in DDA may be higher. researchgate.net Some novel workflows propose a hybrid approach, using DIA for individual samples and DDA for pooled quality control samples to maximize both coverage and spectral quality. nih.gov

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The ionization source is a critical component that converts the analyte molecules from the liquid or gas phase into gas-phase ions suitable for mass analysis. For LC-MS based analysis of synthetic cannabinoid metabolites, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar compounds. It generates ions directly from a solution by applying a high voltage to a liquid spray, creating an aerosol of charged droplets. Several studies have successfully utilized ESI in the positive ion mode for the quantitative analysis of ADB-BUTINACA and its metabolites. researchgate.netresearchgate.netakjournals.com In positive ESI mode, analytes like the this compound are typically detected as protonated molecules [M+H]⁺. The choice of mobile phase, often containing additives like formic acid, is crucial for promoting efficient ionization. researchgate.netakjournals.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful ionization technique that is generally used for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In APCI, the eluent from the LC is vaporized in a heated tube and then ionized by corona discharge. wikipedia.org This process involves ion-molecule reactions in the gas phase. creative-proteomics.com For cannabinoid analysis, APCI can sometimes offer advantages over ESI. One study found that ESI was associated with significant ion suppression in plasma and urine samples, whereas APCI provided more reliable results for cannabinoid quantification. nih.gov This makes APCI a valuable alternative, particularly when dealing with complex biological matrices that are prone to matrix effects.

Method Validation and Performance Characteristics

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. This process assesses several key performance characteristics as outlined by regulatory and scientific guidelines. researchgate.net

Selectivity and Specificity Assessment

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. oup.com In practice, this is evaluated by analyzing multiple blank matrix samples (e.g., drug-free urine or blood) from different sources to ensure that no endogenous or exogenous interferences co-elute with the target analyte and produce a significant signal at its m/z. oup.comacs.org The absence of interfering peaks at the retention time of the this compound and its internal standard confirms the method's selectivity. oup.comnih.gov

Sensitivity and Limit of Detection/Quantification Determination

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is a critical parameter for forensic and clinical toxicology, as it defines the lower boundary for reporting a quantitative result. acs.org

These limits are typically determined by analyzing a series of diluted standards and assessing the signal-to-noise ratio (commonly a ratio of 3:1 for LOD and 10:1 for LOQ) or by statistical evaluation of the standard deviation of the response and the slope of the calibration curve. Validation studies for ADB-BUTINACA and other synthetic cannabinoids have reported a range of sensitivities depending on the matrix and instrumentation used.

Table 2: Reported Performance Characteristics for ADB-BUTINACA and Related Metabolites

Analyte(s)MethodMatrixLOQLODSource(s)
ADB-BUTINACAUPLC-MS/MSRat Plasma1.0 ng/mL0.3 ng/mL researchgate.netresearchgate.netakjournals.com
ADB-BUTINACAUPLC-MS/MSUrine0.2 ng/mL0.1 ng/mL researchgate.net
15 Parent Synthetic CannabinoidsLC-MS/MSBlood0.1 ng/mL (Typical)0.01-0.5 ng/mL oup.comnih.gov
17 Synthetic Cannabinoid MetabolitesLC-MS/MSUrine0.1 ng/mL (Typical)0.01-0.5 ng/mL oup.comnih.gov
Various CannabinoidsAPGC-MS/MSSerum0.4 - 3.0 ng/mLNot Reported nih.gov
53 Synthetic Cannabinoid AnalytesLC-MS/MSUrine0.1 - 1.0 µg/LNot Reported nih.gov

Note: While not all data pertains directly to the this compound, these findings for the parent compound and structurally similar analytes provide a strong indication of the performance characteristics achievable with modern analytical methods.

One study noted that the N-butanoic acid metabolite of ADB-BUTINACA was detected at low abundance in some authentic urine samples, and therefore did not recommend it as a primary urinary biomarker. researchgate.net This highlights the importance of selecting target analytes based on comprehensive metabolic studies and method validation data.

Linearity and Calibration Range Establishment

The establishment of linearity and a suitable calibration range is a fundamental step in the validation of quantitative analytical methods. For the this compound, this is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a specified range.

In practice, a calibration curve is generated by analyzing a series of standards of known concentrations. For synthetic cannabinoids and their metabolites, these curves are often prepared in a relevant biological matrix (e.g., blood, urine, or hair) to account for matrix effects. Research on a broad range of synthetic cannabinoids, including ADB-BUTINACA, has demonstrated successful linearity. For instance, a validated UPLC-MS/MS method for 29 synthetic cannabinoids and their metabolites in hair reported satisfactory linearity within the calibrated range. nih.gov Another comprehensive method for 182 NPS in whole blood established linearity in the range of 0.25–10 ng/mL for synthetic cannabinoids. unipd.it

The coefficient of determination (r² or R²) is used to assess the quality of the linear regression, with a value greater than 0.99 being the generally accepted criterion for a good fit.

Table 1: Representative Linearity and Calibration Range Data for Synthetic Cannabinoid Analysis

Analytical Method Analyte Class Matrix Calibration Range Coefficient of Determination (R²)
UPLC-MS/MS Synthetic Cannabinoids & Metabolites Hair 1 to 10 pg/mg (LLOQ) > 0.997

This table presents typical data from multi-analyte validation studies that include synthetic cannabinoids. Specific data for this compound may vary.

Precision and Accuracy Evaluation

Precision and accuracy are critical parameters for ensuring the reliability of quantitative results. Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates the closeness of a measured value to the true value. These are typically evaluated at multiple concentration levels, including low, medium, and high quality control (QC) samples.

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria usually set at ≤15% (or ≤20% at the lower limit of quantification, LLOQ). Accuracy is expressed as the percentage of the nominal concentration, with an acceptable range typically being 85–115% (or 80–120% at the LLOQ).

Studies validating methods for multiple synthetic cannabinoids have reported precision and accuracy values that meet these stringent criteria. For example, a method for 29 synthetic cannabinoids in hair reported intra-day and inter-day precision below 10.13% and accuracies between 92.12% and 110.72%. researchgate.net

Table 2: Illustrative Precision and Accuracy Data from a Multi-Analyte Study

Analyte Class Matrix Precision (CV%) Accuracy (Bias %)
Synthetic Cannabinoids & Metabolites Hair < 10.13% -7.88% to 10.72%

This table reflects the expected performance of a validated method for synthetic cannabinoids based on published literature. researchgate.netunipd.it The values are representative and not specific to this compound.

Matrix Effects and Recovery Studies

Biological matrices such as blood, urine, and hair are complex and can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. These matrix effects can significantly impact the accuracy and precision of the method. Therefore, evaluating matrix effects and the efficiency of the extraction process (recovery) is essential.

Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent.

A validated method for 29 synthetic cannabinoids in hair reported extraction recoveries ranging from 36.1% to 93.3% and matrix effects from 19.1% to 110.0%. nih.gov The goal is to achieve consistent and reproducible recovery and to minimize matrix effects, often through optimized sample preparation procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.gov

Table 3: Example Data for Recovery and Matrix Effects in Hair Analysis

Analyte Class Matrix Extraction Recovery (%) Matrix Effect (%)

Data from a study on 29 different synthetic cannabinoids and their metabolites, indicating the wide range of values that can be observed. nih.gov

Role of Certified Reference Materials (CRMs) and Isotopically Labeled Standards

The use of certified reference materials and isotopically labeled standards is fundamental to achieving accurate and reliable measurements in analytical toxicology.

Utilization of this compound CRMs

A Certified Reference Material (CRM) is a standard of the highest quality, providing a known concentration and an associated uncertainty. It is produced by a recognized body and is metrologically traceable. While analytical reference standards for this compound are commercially available, the availability of a specific CRM for this metabolite is a critical factor for laboratories seeking to ensure the highest level of quality assurance. nih.govcaymanchem.comsapphirebioscience.comcvmh.fr For the parent compound, ADB-BUTINACA, a CRM is available, which is manufactured and tested under ISO/IEC 17025 and ISO 17034 standards. caymanchem.com The use of CRMs is essential for method validation, calibration, and quality control, as it provides confidence in the traceability and comparability of results between different laboratories.

Application of Deuterated Analogues as Internal Standards

Isotopically labeled internal standards are the gold standard for quantitative mass spectrometry. These compounds have the same chemical properties and chromatographic behavior as the analyte but a different mass, allowing them to be distinguished by the mass spectrometer. They are added to samples at a known concentration before sample preparation and can compensate for variations in extraction recovery, matrix effects, and instrumental response.

For the analysis of ADB-BUTINACA and its metabolites, a deuterated analog of the parent compound, ADB-BUTINACA-d9, is available as a CRM. caymanchem.com In the absence of a commercially available deuterated standard for the N-butanoic acid metabolite itself, laboratories may use the deuterated parent compound or another structurally similar deuterated synthetic cannabinoid. For instance, one study on the detection of ADB-BUTINACA and its metabolites in urine utilized JWH-18-N-OH-D5 as an internal standard. researchgate.net The use of a stable isotope-labeled internal standard is a key component in developing a robust and reliable quantitative method for the this compound.

Forensic and Toxicological Significance of Adb Butinaca N Butanoic Acid Metabolite As a Biomarker

Utility of the Metabolite as a Definitive Biomarker for ADB-BUTINACA Exposure

The utility of the ADB-BUTINACA N-butanoic acid metabolite as a definitive biomarker for ADB-BUTINACA exposure is a subject of scientific discussion. While it is a confirmed metabolite, its reliability compared to other biotransformation products is debated.

Some research supports its use, particularly in blood analysis. Studies on structurally similar methyl ester synthetic cannabinoids have shown that these parent compounds can be unstable in blood samples, degrading into their corresponding carboxylic acid metabolites. ojp.gov This suggests that the N-butanoic acid metabolite could serve as a stable marker in blood, even when the parent ADB-BUTINACA has degraded. ojp.gov Furthermore, analytical reference standards for the N-butanoic acid metabolite are commercially available, facilitating its inclusion in forensic testing panels. who.intcaymanchem.com The Center for Forensic Science Research and Education (CFSRE) in the United States includes ADB-BINACA N-Butanoic Acid in its recommended scope for NPS testing, underscoring its relevance in forensic monitoring. cfsre.org

However, several in-depth metabolism studies advise caution, particularly for urine analysis. Investigations using human hepatocytes and analyzing authentic urine samples have found that the N-butanoic acid metabolite is often present at a low abundance compared to other major metabolites. diva-portal.orgresearchgate.net Studies have identified more predominant urinary metabolites, including various monohydroxylated products and a dihydrodiol metabolite, and recommend these as more sensitive and reliable urinary biomarkers. diva-portal.orgnih.govdundee.ac.uknih.gov One study explicitly did not recommend the N-butanoic acid metabolite as a urinary biomarker after it was not detected following incubation with human liver microsomes and was only found in low abundance in a minority of authentic urine samples tested. diva-portal.orgresearchgate.net In some forensic cases, the N-butanoic acid metabolite was found to be a predominant analyte when compared to the N-hydroxybutyl metabolite, while the parent compound was scarce. researchgate.net

Ultimately, while the this compound can indicate exposure, its low concentration in urine may limit its utility as a sole or primary biomarker. Its significance may be greater in blood matrices or when used as part of a comprehensive analytical strategy that targets multiple, more abundant metabolites.

Table 1: Comparison of Recommended ADB-BUTINACA Biomarkers in Different Matrices

Biomarker Type Recommended Matrix Rationale
Parent ADB-BUTINACA Blood Direct evidence of exposure, though may be unstable. diva-portal.orgnih.gov
Monohydroxylated Metabolites Blood, Urine Often found in high abundance in both matrices. diva-portal.orgnih.govdundee.ac.uk
Dihydrodiol Metabolites Urine Found to be a predominant metabolite in urine samples. researchgate.netnih.gov

Forensic Identification and Confirmation Strategies

The definitive identification and confirmation of the this compound in forensic samples rely on advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govmdpi.com High-resolution mass spectrometry (HRMS), such as LC-quadrupole time-of-flight (LC-QTOF-MS), is also instrumental, particularly in the initial identification and characterization of novel metabolites. ojp.govwho.int

The typical analytical workflow involves several key steps:

Sample Preparation: For urine samples, an initial enzymatic hydrolysis step using β-glucuronidase is often required. nih.gov This is because many metabolites are excreted as glucuronide conjugates (Phase II metabolites), and this step cleaves the conjugate to release the free metabolite for analysis.

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is then used to isolate the target analytes from the complex biological matrix and concentrate them. researchgate.net

Instrumental Analysis: The extract is injected into an LC-MS/MS system. The liquid chromatography component separates the metabolite from other compounds in the sample based on its physicochemical properties. The mass spectrometer then ionizes the molecule and fragments it in a specific and repeatable way.

Confirmation: Identification is confirmed by comparing the analytical data against a certified reference material of this compound. who.int The criteria for confirmation typically include matching retention time from the LC separation and the mass-to-charge (m/z) ratios of the precursor ion and at least two specific product ions. researchgate.net

In quantitative analysis, a technique called multiple reaction monitoring (MRM) is employed, where the instrument is set to detect specific precursor-to-product ion transitions for the target metabolite and an internal standard. researchgate.netmdpi.com

Table 2: Exemplary Mass Spectrometric Parameters for this compound

Parameter Value Description
Precursor Ion [M+H]⁺ m/z 347.2 The mass-to-charge ratio of the protonated molecule. researchgate.net
Product Ion 1 Varies A specific fragment ion generated from the precursor ion.
Product Ion 2 Varies A second specific fragment ion for confirmation.
Ionization Mode ESI+ Electrospray ionization in positive mode is typically used. researchgate.netmdpi.com

| Instrumentation | LC-MS/MS, LC-HRMS | The standard analytical platforms for detection and confirmation. |

Note: Specific product ions and collision energies are instrument-dependent and must be optimized by the analyzing laboratory.

Differentiation from Other Synthetic Cannabinoid Metabolites with Similar Mass Spectrometric Profiles

A significant challenge in forensic toxicology is the differentiation of metabolites from the vast and ever-growing number of SCRAs. Many synthetic cannabinoids share common structural motifs, leading to metabolites that are structurally similar, and in some cases, isobaric (having the same nominal mass). nih.govoup.com

The this compound may have a mass spectrometric profile similar to metabolites from other SCRAs that also possess a tert-leucinamide moiety and undergo carboxylation on an N-alkyl chain. For example, a butanoic acid metabolite of another SCRA with a slightly different core structure could potentially have the same elemental formula and exact mass. Similarly, isomers are a major concern. For instance, the carboxylation could occur at a different position on the butyl chain, or a different SCRA could produce a metabolite with the same mass through a different metabolic pathway.

High-resolution mass spectrometry (HRMS) is a critical tool for overcoming this challenge. ojp.gov HRMS provides a highly accurate mass measurement, which can help distinguish between compounds with different elemental compositions that may appear to have the same mass on lower-resolution instruments.

Furthermore, tandem mass spectrometry (MS/MS) is essential. Even if two metabolites are isobaric, they will likely produce different fragment ions upon collision-induced dissociation due to their different chemical structures. forensicmag.com By comparing the fragmentation pattern of the unknown analyte to that of a known reference standard, forensic toxicologists can confidently differentiate between metabolites with similar mass spectrometric profiles. Chromatographic separation is also key, as isomers will often have different retention times in the liquid chromatography system.

Table 3: Comparison of Isobaric Metabolites from Different SCRAs (Hypothetical)

Compound Parent SCRA Metabolic Pathway Exact Mass [M+H]⁺ Differentiating Feature
ADB-BUTINACA N-butanoic acid ADB-BUTINACA Carboxylation of N-butyl chain 347.1870 Unique MS/MS fragmentation pattern and LC retention time.
MDMB-4en-PINACA 3,3-dimethylbutanoic acid MDMB-4en-PINACA Ester hydrolysis 332.1972 Different exact mass and fragmentation. cfsre.org

Interpretation Challenges in Forensic Toxicology Due to Metabolite Diversity

The interpretation of ADB-BUTINACA toxicology results is complicated by the extensive metabolism of the parent compound. In vitro studies using human hepatocytes have identified over 20 different metabolites of ADB-BUTINACA. diva-portal.orgnih.govresearchgate.net These metabolites are formed through various biotransformation pathways, including hydroxylation on the N-butyl tail and indazole ring, dihydrodiol formation, and hydrolysis of the amide bond, among others. nih.govresearchgate.net

This metabolic diversity presents several challenges:

Absence of Parent Drug: The parent ADB-BUTINACA is rarely detected in urine, making it crucial to target its metabolites. researchgate.net Relying on the detection of a single metabolite may lead to false-negative results if that metabolite is not abundant in the specific sample.

Variability in Metabolite Profiles: The relative abundance of different metabolites can vary significantly between individuals due to genetic differences in metabolic enzymes (e.g., CYP450 enzymes). researchgate.net The profile can also differ based on the sample matrix (e.g., blood vs. urine) and can even be different in post-mortem versus ante-mortem samples. researchgate.net

Selection of Appropriate Biomarkers: As discussed, while the N-butanoic acid metabolite is a marker of exposure, it is often not the most abundant in urine. diva-portal.orgresearchgate.net Forensic laboratories must choose which metabolites to include in their screening and confirmation methods. Targeting more abundant metabolites like the monohydroxylated and dihydrodiol products increases the likelihood of detection and provides a longer detection window. nih.govdundee.ac.uk

Therefore, a comprehensive toxicological assessment should ideally involve targeting a panel of ADB-BUTINACA metabolites rather than relying on a single analyte. This approach provides a more robust and reliable confirmation of exposure and helps to avoid interpretation errors.

Table 4: Major Metabolic Pathways and Metabolites of ADB-BUTINACA

Metabolic Pathway Resulting Metabolite(s) Typical Abundance in Urine
Hydroxylation Monohydroxy-butyl metabolites, Monohydroxy-indazole metabolites High nih.govresearchgate.net
Dihydrodiol Formation Indazole-dihydrodiol metabolite High researchgate.netnih.gov
Carboxylation N-butanoic acid metabolite Low to Moderate diva-portal.orgresearchgate.netresearchgate.net
Amide Hydrolysis Hydrolyzed metabolite Present nih.gov

| N-Dealkylation | N-debutylated metabolite | Present researchgate.net |

Integration into Novel Psychoactive Substance (NPS) Monitoring Programs

The rapid emergence and chemical diversity of NPS necessitate proactive monitoring and early warning systems to protect public health. nih.govnih.gov The identification and characterization of metabolites, including the this compound, are fundamental to these efforts.

When a new NPS like ADB-BUTINACA is identified in seized materials, forensic researchers immediately begin metabolism studies to predict and identify the most likely biomarkers of consumption. frontiersin.orgnih.gov Once metabolites like the N-butanoic acid metabolite are identified and reference materials become available, forensic and toxicology laboratories can update their analytical methods. who.int

This integration occurs in several ways:

Updating Testing Scopes: National and international forensic networks, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the CFSRE in the US, provide guidance to laboratories on which NPS and their metabolites should be included in routine testing. The inclusion of the N-butanoic acid metabolite in these scopes ensures that laboratories are screening for relevant markers. cfsre.orgfrontiersin.org

Retrospective Data Analysis: Laboratories using HRMS often store all acquired data. When a new metabolite is identified, this archived data can be retrospectively re-analyzed (a process called "data mining") to determine when the NPS first appeared in the population and to understand its prevalence over time. ojp.gov

Informing Public Health and Safety: By accurately identifying ADB-BUTINACA use through its metabolites, monitoring programs provide crucial data to public health officials, law enforcement, and policymakers about the prevalence and spread of this dangerous substance, enabling targeted interventions and public safety alerts. nih.govnih.gov

The this compound, as part of a larger panel of biomarkers, thus plays a vital role in the comprehensive framework of NPS monitoring, allowing the forensic community to keep pace with the constantly evolving drug landscape.

Pharmacological and Receptor Interaction Studies of Adb Butinaca N Butanoic Acid Metabolite in Vitro and in Silico

Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies

Binding affinity assays are crucial for determining the strength of the interaction between a compound and a receptor. This is typically measured by the inhibition constant (Ki).

Radioligand Binding Assays

No published studies were found that utilized radioligand binding assays to determine the specific binding affinity (Ki) of ADB-BUTINACA N-butanoic acid metabolite for either the CB1 or CB2 receptor.

Competition Binding Experiments

There is no available scientific literature detailing the results of competition binding experiments for this compound against known cannabinoid receptor ligands.

Functional Activity Assays at Cannabinoid Receptors

Functional assays measure the biological response a compound elicits after binding to a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist, and its potency (EC50) and efficacy (Emax).

cAMP Inhibition Assays

No data is publicly available from cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays to characterize the functional activity of this compound at cannabinoid receptors.

GTPγS Binding Assays

There are no published findings from GTPγS ([35S]guanosine-5’-O-(3-thiotriphosphate)) binding assays that would indicate the G-protein activation potential of this compound at CB1 or CB2 receptors.

β-Arrestin Recruitment Assays

Information regarding the ability of this compound to induce β-arrestin recruitment following receptor binding is not available in the current scientific literature.

Structure-Activity Relationship (SAR) Insights Derived from the Metabolite Structure

The metabolic conversion of ADB-BUTINACA to its N-butanoic acid metabolite introduces significant structural changes that are predicted to alter its interaction with cannabinoid receptors. The following sections explore the structure-activity relationship (SAR) insights that can be drawn from this biotransformation.

Impact of Butanoic Acid Moiety on Receptor Interaction

The introduction of a carboxylic acid group on the N-alkyl chain of a synthetic cannabinoid generally leads to a significant reduction or complete loss of cannabinoid receptor affinity and efficacy. This principle is well-established in the pharmacology of cannabinoids, including both classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and various classes of synthetic cannabinoids. For instance, the further oxidation of the psychoactive 11-hydroxy-Δ⁹-THC to the inactive 11-nor-9-carboxy-Δ⁹-THC abolishes its pharmacological activity. nih.gov

In the case of this compound, the addition of the polar carboxyl group at the terminus of the butyl chain dramatically increases the polarity of the molecule. This increased polarity is expected to hinder the molecule's ability to cross the blood-brain barrier and to interact effectively with the predominantly hydrophobic binding pocket of the CB1 receptor. The binding of synthetic cannabinoids to the CB1 receptor is largely driven by hydrophobic and van der Waals interactions between the ligand and key amino acid residues within the receptor. The presence of a charged carboxylate group would likely introduce unfavorable electrostatic interactions and steric hindrance within this lipophilic environment, thereby reducing binding affinity.

Comparison of Pharmacological Profile with Parent Compound (ADB-BUTINACA)

ADB-BUTINACA is a potent full agonist at both the CB1 and CB2 cannabinoid receptors. who.int In vitro studies have demonstrated its high affinity, with a Kᵢ value of 0.299 nM for the CB1 receptor and 0.912 nM for the CB2 receptor. who.int Its functional activity is also robust, with an EC₅₀ of 11.5 nM in a CB1 receptor activation assay. nih.gov This high potency and efficacy are characteristic of many synthetic cannabinoids and are responsible for their profound physiological and psychoactive effects.

In contrast, while direct pharmacological data for the this compound is not extensively available, based on the established SAR principles for synthetic cannabinoids, it is anticipated to have significantly lower affinity and efficacy at cannabinoid receptors compared to the parent compound. Studies on other synthetic cannabinoids have consistently shown that metabolites with carboxylated alkyl chains are largely devoid of biological effects at cannabinoid receptors. nih.gov Therefore, the N-butanoic acid metabolite is unlikely to contribute significantly to the cannabinoid-like effects of ADB-BUTINACA.

Analysis of Metabolite's Potential Contribution to Overall Effect (if any, in vitro)

While some metabolites of synthetic cannabinoids can retain significant biological activity, this is typically observed with hydroxylated metabolites, where the added functional group may form additional hydrogen bonds within the receptor binding site. nih.gov The introduction of a carboxylic acid, however, represents a more substantial chemical modification that generally leads to inactivation. Therefore, from an in vitro pharmacological perspective, the formation of the N-butanoic acid metabolite is considered a deactivation step in the metabolic cascade of ADB-BUTINACA.

In Silico Molecular Docking and Dynamics Simulations

As of the current body of scientific literature, specific in silico molecular docking and dynamics simulation studies focusing exclusively on this compound are not available. This represents a notable gap in the comprehensive understanding of this specific metabolite's pharmacological profile. However, general principles derived from computational studies of other synthetic cannabinoids can provide a predictive framework.

Prediction of Ligand-Receptor Interactions

Molecular docking studies of synthetic cannabinoids with the CB1 receptor have highlighted the importance of hydrophobic interactions. nih.gov The N-alkyl chain of these ligands typically occupies a narrow, hydrophobic channel within the receptor. For ADB-BUTINACA, the N-butyl chain would favorably engage with nonpolar amino acid residues in this region.

For the N-butanoic acid metabolite, the introduction of the terminal carboxyl group would be expected to disrupt these favorable hydrophobic interactions. The polar and potentially charged nature of the carboxylic acid would likely lead to an energetic penalty for binding within this hydrophobic pocket. While it is conceivable that the carboxyl group could form hydrogen bonds with polar residues at the entrance of the binding pocket, this is unlikely to compensate for the loss of the more critical hydrophobic interactions deeper within the receptor that are crucial for high-affinity binding.

Conformational Analysis and Binding Mode Prediction

The binding of synthetic cannabinoids to the CB1 receptor requires the ligand to adopt a specific conformation to fit within the binding pocket. The flexible N-butyl chain of ADB-BUTINACA allows it to adopt the necessary orientation for optimal receptor engagement.

Chemical Synthesis and Preparation of Reference Materials for Research Applications

Preparation of Isotopically Labeled Analogues

Isotopically labeled standards are the gold standard for quantitative analysis using mass spectrometry. They serve as ideal internal standards because they have nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

For quantitative applications, deuterated analogues of ADB-BUTINACA and its metabolites are invaluable. A deuterated version of the parent compound, ADB-BUTINACA-d9, is available as a certified reference material (CRM) and is intended for use as an internal standard in GC- or LC-MS methods. caymanchem.com The synthesis of the corresponding deuterated N-butanoic acid metabolite would follow the same multi-step pathway described in section 6.1.1, with the key difference being the use of a deuterated starting material.

To synthesize ADB-BUTINACA N-butanoic acid metabolite-d9, the N-alkylation step would employ a deuterated butyl chain, such as 1-bromo-butane-d9. This ensures the stable isotopes are incorporated into the n-butyl tail of the molecule, a position that is typically stable during both analysis and the metabolic processes leading to other metabolite formations.

Table 2: Chemical Properties of ADB-BUTINACA-d9 (Internal Standard for Parent Drug)

Property Value
Formal Name N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-d9-1H-indazole-3-carboxamide
Molecular Formula C₁₈H₁₇D₉N₄O₂
Formula Weight 339.5
Purity Certified Reference Material (CRM)
Application Internal standard for quantification of ADB-BUTINACA by GC- or LC-MS

Data sourced from Cayman Chemical. caymanchem.com

Beyond deuterium, other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be incorporated into the metabolite's structure to create alternative internal standards. The synthetic strategy remains flexible enough to allow for the introduction of these isotopes by selecting appropriately labeled precursors.

¹⁵N-Labeling: A ¹⁵N-labeled version of the metabolite could be synthesized by using ¹⁵N-labeled (S)-tert-leucinamide during the amide coupling step. This would place the stable isotope within the core structure of the molecule.

¹³C-Labeling: Carbon-13 atoms could be introduced at various positions. For example, using a ¹³C-labeled carbonyl group in the indazole-3-carboxylate starting material or incorporating ¹³C atoms into the butanoic acid chain would yield a ¹³C-labeled final product.

The synthesis and use of these labeled analogues are fundamental for advancing research and ensuring the accuracy of forensic toxicological findings. youtube.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for a specific analytical method, most commonly gas chromatography (GC). caymanchem.com For the this compound, which contains polar functional groups (a carboxylic acid and amide N-H groups), derivatization is often necessary to enhance its performance in GC-MS analysis. caymanchem.com

The primary goals of derivatization in this context are to:

Increase volatility and thermal stability.

Improve chromatographic peak shape and resolution.

Generate characteristic mass fragments that aid in identification.

Common derivatization strategies applicable to this metabolite include:

Esterification: The carboxylic acid group is highly polar and non-volatile. It can be converted into a more volatile ester, such as a methyl ester or ethyl ester. This is often achieved by reaction with reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Silylation: This is a very common technique where active hydrogens, such as those in the carboxylic acid group and the amide N-H, are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS derivatives are significantly more volatile and thermally stable, making them well-suited for GC-MS analysis.

These strategies allow for the robust analysis of the metabolite, which might otherwise be difficult to detect using GC-based methods due to its polarity and potential for thermal degradation in the GC inlet. caymanchem.com

Formation of Ester or Silylated Derivatives for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing cannabinoids; however, the chemical properties of metabolites containing polar functional groups, such as the carboxylic acid in this compound, present challenges. cannabissciencetech.com These polar groups can lead to poor chromatographic peak shape and thermal instability in the hot GC inlet. cannabissciencetech.comdigitellinc.com To overcome these issues, chemical derivatization is employed to cap the polar moieties, thereby improving volatility and chromatographic performance. cannabissciencetech.com

Two primary derivatization strategies for cannabinoids and their metabolites are silylation and esterification. nih.gov

Silylation: This is a common derivatization technique where an active proton in the analyte is replaced by a trimethylsilyl (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA:TMCS) are frequently used. cannabissciencetech.commdpi.com The success of silylation is dependent on the reaction conditions, with the use of a GC-friendly solvent like ethyl acetate (B1210297) proving effective. cannabissciencetech.com For example, a method for cannabinoid analysis involved incubation with BSTFA:TMCS and pyridine (B92270) at 60 °C for 20 minutes to achieve silylation. mdpi.com This process allows for the simultaneous analysis of both the acidic and neutral forms of cannabinoids. mdpi.com

Esterification: This method converts carboxylic acids into esters. For cannabinoid analysis, methylation is a form of esterification that has been shown to significantly increase the signal-to-noise ratio for carboxylic cannabinoids during GC-MS analysis. nih.gov Diazomethane is one reagent used for this purpose. nih.gov Another approach involves the use of trifluoroacetic acid anhydride (B1165640) (TFAA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), although care must be taken to avoid unwanted side reactions. cannabissciencetech.com

The choice of derivatization reagent and conditions must be carefully optimized to ensure complete reaction and avoid the formation of undesired byproducts. cannabissciencetech.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Cannabinoid Metabolites

Derivatization Type Reagent Abbreviation Typical Conditions
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane BSTFA:TMCS Incubation at 60°C for 20-25 minutes. mdpi.com
Silylation N-methyl-N-trimethylsilyltrifluoroacetamide MSTFA Used with a solvent like pyridine or ethyl acetate. cannabissciencetech.comnih.gov
Esterification (Methylation) Diazomethane - Reaction performed prior to GC-MS analysis. nih.gov

Strategies for Improved Chromatography and Sensitivity

Beyond derivatization, several other strategies can be employed to enhance the chromatographic separation and detection sensitivity of this compound.

Chromatographic Method Optimization: The choice of the GC column and temperature programming is critical. For instance, a fast GC-MS method was developed for cannabinoid analysis, highlighting the importance of optimizing the chromatographic conditions to achieve good separation. nih.gov For liquid chromatography methods, which are also used for cannabinoid analysis, parameters such as the column type (e.g., C18), mobile phase composition (e.g., water and methanol (B129727) with formic acid), and gradient elution can be optimized to improve separation. nih.gov

Advanced Detection Techniques: While GC-MS is widely used, coupling it with a tandem mass spectrometer (MS/MS) can significantly improve selectivity and sensitivity, which is particularly useful for complex matrices. nih.gov For liquid chromatography, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (TQ-MS) provides high sensitivity and is capable of detecting metabolites at very low concentrations, such as the nanogram per liter levels reported in wastewater analysis. scribd.com

Sample Preparation: Effective sample preparation is key to improving sensitivity by concentrating the analyte and removing interfering matrix components. Solid-phase extraction (SPE) is a common technique used for cleaning up and concentrating samples before analysis. scribd.com

Use of Analyte Protectants: In GC-MS, the thermal degradation of some compounds can occur in the injector port. chromatographyonline.com The use of analyte protectants (APs), such as sorbitol, added to the injection solvent (e.g., methanol) has been shown to protect amide-based synthetic cannabinoids from degradation, leading to improved chromatographic peak shape and a tenfold or greater increase in sensitivity. chromatographyonline.com

Table 2: Strategies for Enhancing Analytical Performance

Strategy Technique/Approach Benefit
Chromatography Fast GC-MS Reduced analysis time while maintaining separation. nih.gov
UHPLC-MS/MS High sensitivity and selectivity for complex samples. nih.govscribd.com
Derivatization Silylation or Esterification Improved thermal stability and chromatographic peak shape for GC-MS. cannabissciencetech.comnih.gov
Sample Preparation Solid-Phase Extraction (SPE) Analyte concentration and removal of matrix interferences. scribd.com

| Injection Technique | Use of Analyte Protectants (e.g., sorbitol) | Prevents thermal degradation and enhances sensitivity in GC-MS. chromatographyonline.com |

Q & A

Q. What are the primary analytical techniques for detecting ADB-BUTINACA N-butanoic acid metabolite in biological samples?

To detect this compound in urine, blood, or tissue samples, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity and specificity. For example, a validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL in rat plasma, using acetonitrile-water gradients and midazolam as an internal standard . Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another rapid screening tool, enabling chromatography-free detection of synthetic cannabinoids in urine with a throughput of 23 seconds per sample .

Q. How can reference standards for this compound be validated in forensic research?

Reference standards should be characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and ultraviolet (UV) spectroscopy. For instance, synthetic ADB-BUTINACA and its metabolites were confirmed via 1^1H NMR, 13^13C NMR, and infrared spectroscopy (IR) to ensure structural integrity . Batch-specific certificates of analysis (CoA) must include purity (≥98%), stability (≥5 years at -20°C), and UV maxima (e.g., λmax = 302 nm) .

Q. What are the key urinary biomarkers for identifying ADB-BUTINACA abuse?

In human urine, the parent compound ADB-BUTINACA was detected in 6/7 samples, while its N-butanoic acid metabolite appeared in 1/7 cases. Additional metabolites (e.g., M1–M14) were identified via human hepatocyte incubations and LC-HRMS, with hydroxylation, dehydrogenation, and glucuronidation as dominant metabolic pathways . Targeted screening should prioritize high-prevalence metabolites like M3 (5/7 samples) and M2 (4/7 samples) .

Advanced Research Questions

Q. How can in vitro hepatocyte models resolve discrepancies in ADB-BUTINACA metabolite detection across studies?

Human hepatocyte (HHep) incubations identified 21 phase I/II metabolites, including hydroxylated, dehydrogenated, and glucuronidated derivatives. For example, metabolite B1 (hydroxylation at the indazole ring) and B5 (N-dealkylation) were consistently observed in both in vitro and forensic case samples . Discrepancies between studies (e.g., variable detection rates of M4 or M5) may arise from differences in enzyme activity, incubation conditions, or sample preparation protocols .

Q. What methodological considerations are critical for pharmacokinetic studies of ADB-BUTINACA in rodent models?

A UPLC-MS/MS method validated for rat plasma demonstrated linearity (1–1,000 ng/mL), precision (<14% RSD), and accuracy (92–111%). Key steps include:

  • Protein precipitation with acetonitrile.
  • Gradient elution using 0.1% formic acid in water/acetonitrile.
  • MRM transitions for ADB-BUTINACA (m/z 331.1 → 145.1) and midazolam (IS; m/z 326.1 → 291.1) .
    Stability studies must account for matrix effects (104–111%) and long-term storage at -80°C .

Q. How do structural modifications of synthetic cannabinoids impact the detection of ADB-BUTINACA metabolites?

The N-butanoic acid side chain in ADB-BUTINACA undergoes β-oxidation, producing shorter-chain metabolites. Comparative studies with analogs like MDMB-4en-PINACA revealed that alkyl chain length and branching influence metabolic stability. For example, ADB-BUTINACA’s tert-butyl group resists rapid degradation compared to linear-chain analogs, prolonging its detectability in urine .

Q. What strategies optimize metabolomic profiling of ADB-BUTINACA in non-mammalian models (e.g., zebrafish)?

Zebrafish studies use LC-HRMS to track time-dependent metabolic changes. Key steps include:

  • Hydrolysis with β-glucuronidase to release conjugated metabolites.
  • Solid-phase extraction (SPE) for matrix cleanup.
  • Multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify discriminant metabolites like oxidized indazole derivatives .

Q. How can conflicting data on metabolite stability be reconciled in forensic casework?

Variability in metabolite stability (e.g., M1 vs. M3 detection) may stem from pH-dependent degradation or enzymatic activity in post-collection samples. A study comparing fresh vs. frozen urine samples found that glucuronidated metabolites degrade faster at room temperature, necessitating immediate acidification or freezing .

Q. What are the challenges in differentiating ADB-BUTINACA metabolites from structurally similar synthetic cannabinoids?

HRMS with mass error <2 ppm is essential to distinguish isobaric metabolites. For example, ADB-BUTINACA’s N-butanoic acid metabolite (C18H24N4O4) can be confused with MDMB-4en-PINACA metabolites, requiring MS/MS fragmentation patterns (e.g., dominant ions at m/z 145.1 for ADB-BUTINACA) for confirmation .

Q. How do solubility and matrix effects influence quantitative recovery of ADB-BUTINACA metabolites?

ADB-BUTINACA is soluble in DMSO (10 mg/mL) and ethanol (20 mg/mL), but matrix effects in biological samples require mitigation via deuterated internal standards (e.g., d5-JWH 073 N-butanoic acid) and optimized SPE protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.